バルニブジン
説明
Valnivudine, also known as FV-100, is a potential fast-acting, once-daily therapy for herpes zoster (shingles) and for the reduction of shingles-associated pain and post-herpetic neuralgia (PHN). The small-molecule compound has been shown to more potently inhibit the replication of varicella zoster virus (VZV) substantially faster than other antivirals currently approved for the treatment of shingles, including aciclovir, famciclovir, and valaciclovir.
科学的研究の応用
バルニブジン:科学研究における応用に関する包括的な分析
帯状疱疹(ヘルペスゾスター)の治療: バルニブジン(FV-100としても知られる)は、帯状疱疹の治療のための潜在的な抗ウイルス薬として研究されています。 これは、急性期の疼痛負担を軽減することを目的としており、既存の治療法と比較して、帯状疱疹後神経痛の発症率を低下させる可能性があります .
帯状疱疹後神経痛の予防: 臨床試験では、バルニブジンの帯状疱疹後神経痛予防における有効性が調査されました。帯状疱疹後神経痛は、帯状疱疹の一般的な合併症であり、水疱が治癒した後も持続的な疼痛が特徴です .
他の抗ウイルス薬との比較研究: バルニブジンは、帯状疱疹関連の疼痛の治療と帯状疱疹後神経痛の予防における有効性を評価するために、臨床環境でバラシクロビルと比較されてきました .
抗VZV候補薬としての可能性: 最近の研究では、バルニブジンが、帯状疱疹の原因となる水痘帯状疱疹ウイルス(VZV)に対する活性を持つ新しい分子の中で有望な候補であることが示されています .
開発の進捗段階: バルニブジンは、開発の進捗段階にあり、最大の治療効果を得るために、製剤と投与方法の改善に関する研究が進行しています .
将来の方向性
作用機序
Target of Action
Valnivudine, also known as FV-100, is a prodrug that has been indicated as a potential antiviral for the treatment of shingles (herpes zoster) . The primary target of Valnivudine is the Varicella-Zoster Virus (VZV) , a common and ubiquitous human-restricted pathogen .
Mode of Action
Valnivudine is a prodrug of the bicyclic nucleoside analogue Cf-1743 . It inhibits the replication of VZV by competing with natural nucleosides for incorporation into viral DNA . Once incorporated, it leads to premature termination of the growing viral DNA chains .
Biochemical Pathways
Valnivudine interferes with the DNA synthesis pathway of the VZV . By incorporating itself into the growing viral DNA chain, it disrupts the normal nucleotide sequence and prematurely terminates the synthesis of the viral DNA .
Result of Action
The molecular effect of Valnivudine’s action is the disruption of VZV DNA synthesis, leading to the inhibition of viral replication . On a cellular level, this results in the prevention of VZV infection and spread .
生化学分析
Biochemical Properties
Valnivudine is a proagent of CF-1743, a bicyclic nucleoside analog (BCNA), which has highly specific antiviral activity against varicella-zoster virus (VZV) . It is rapidly and extensively converted to CF-1743 in vivo .
Cellular Effects
The cellular effects of Valnivudine are primarily related to its antiviral activity against VZV. It has been suggested that Valnivudine could both reduce the pain burden of the acute episode and reduce the incidence of post‐herpetic neuralgia compared to available treatments .
Molecular Mechanism
The molecular mechanism of Valnivudine involves its conversion to CF-1743 in the body. CF-1743 is a BCNA that exerts its effects by inhibiting the replication of VZV .
Temporal Effects in Laboratory Settings
It has been shown to be safe and tolerable in phase I clinical trials .
Metabolic Pathways
The metabolic pathways of Valnivudine involve its conversion to CF-1743 in the body
特性
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRRWJMFUNGZBJ-RBVMOCNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241909 | |
Record name | FV-100 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956483-02-6 | |
Record name | FV-100 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FV-100 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALNIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。